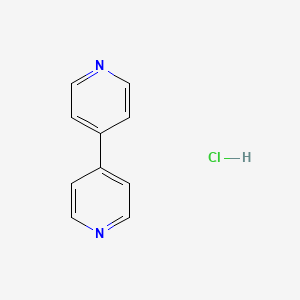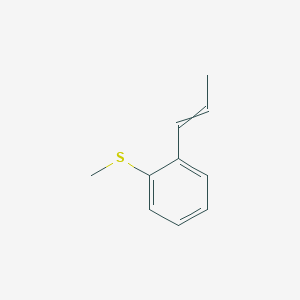
1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a methylsulfanyl group and a prop-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The prop-1-en-1-yl group can be reduced to a propyl group using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene depends on its interaction with molecular targets. The methylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity. The prop-1-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.
Comparación Con Compuestos Similares
Anethole: 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene, known for its use as a flavoring agent.
Estragole: 1-methoxy-4-(prop-2-en-1-yl)benzene, used in perfumes and as a flavoring agent.
Uniqueness: 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy-substituted counterparts.
Propiedades
Número CAS |
30439-35-1 |
|---|---|
Fórmula molecular |
C10H12S |
Peso molecular |
164.27 g/mol |
Nombre IUPAC |
1-methylsulfanyl-2-prop-1-enylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3 |
Clave InChI |
WSPVKXDEEAGDLF-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=CC=CC=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


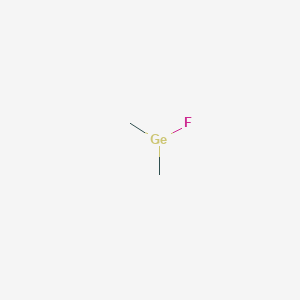
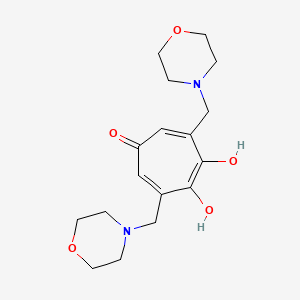



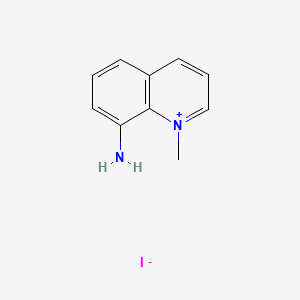



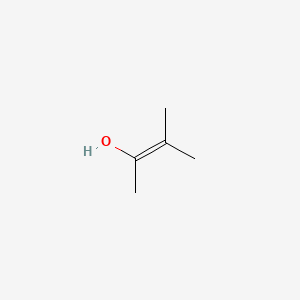

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

